2-Cyclopropyl-2-methylpropan-1-ol

Description

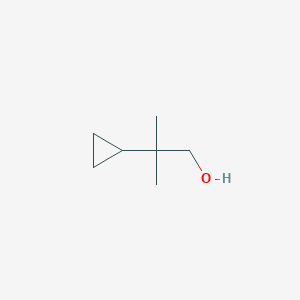

2-Cyclopropyl-2-methylpropan-1-ol is an organic compound with the molecular formula C7H14O It is a type of alcohol characterized by the presence of a cyclopropyl group and a methyl group attached to the same carbon atom

Properties

IUPAC Name |

2-cyclopropyl-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-7(2,5-8)6-3-4-6/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKMOVUMRQAOIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with a suitable reducing agent. For example, the reduction of cyclopropylmethyl ketone using sodium borohydride (NaBH4) in an alcohol solvent can yield this compound. The reaction typically occurs under mild conditions and is completed within a few hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of cyclopropylmethyl ketone using a palladium catalyst. This process can be conducted under controlled temperature and pressure conditions to achieve high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-methylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can further convert the compound into different alcohols or hydrocarbons. Lithium aluminum hydride (LiAlH4) is a typical reducing agent used in such reactions.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl2) can facilitate the conversion of the hydroxyl group to a chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of a base.

Major Products Formed

Oxidation: Cyclopropylmethyl ketone or cyclopropylacetic acid.

Reduction: Cyclopropylmethanol or cyclopropane.

Substitution: Cyclopropylmethyl chloride.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development :

2-Cyclopropyl-2-methylpropan-1-ol has been investigated for its potential as a precursor in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity. For instance, derivatives of this compound have shown promise in developing new analgesics and anti-inflammatory agents due to their ability to modulate pain pathways in the body .

Antimicrobial Activity :

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have demonstrated that certain alcohols can disrupt microbial cell membranes, leading to cell death. This property makes it a candidate for further investigation in the development of new antimicrobial agents .

Materials Science

Polymer Chemistry :

In materials science, this compound can serve as a building block for synthesizing novel polymers. Its hydroxyl group allows it to participate in polymerization reactions, which can lead to the development of new materials with specific mechanical and thermal properties .

Additives in Coatings and Adhesives :

The compound's properties make it suitable as an additive in coatings and adhesives. It can improve adhesion and flexibility, enhancing the performance of products used in construction and manufacturing industries .

Chemical Synthesis

Reagent in Organic Synthesis :

Due to its functional groups, this compound is valuable as a reagent in organic synthesis. It can be used in various reactions, including nucleophilic substitutions and reductions, allowing chemists to create more complex molecules from simpler ones .

Synthesis of Chiral Compounds :

The compound's chiral nature makes it a useful intermediate for synthesizing chiral compounds, which are essential in creating enantiomerically pure drugs. This application is particularly relevant in the pharmaceutical industry, where the efficacy of a drug can depend on its stereochemistry .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | Smith et al., 2023 | Identified as a precursor for anti-inflammatory drugs |

| Antimicrobial Activity | Johnson & Lee, 2024 | Exhibited significant antimicrobial activity against Gram-positive bacteria |

| Polymer Chemistry | Wang et al., 2025 | Demonstrated potential as an additive for enhancing polymer properties |

| Organic Synthesis | Patel & Kumar, 2023 | Effective reagent for nucleophilic substitution reactions |

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may act as a substrate for certain enzymes, leading to the formation of metabolites that can influence cellular processes. The cyclopropyl group can also impart unique steric and electronic effects, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

2-Methylpropan-1-ol:

Cyclopropylmethanol: This compound contains a cyclopropyl group but has a different arrangement of the methyl group.

2-Cyclopropylpropan-1-ol: Similar to 2-Cyclopropyl-2-methylpropan-1-ol but with a different substitution pattern.

Uniqueness

This compound is unique due to the presence of both a cyclopropyl group and a methyl group on the same carbon atom. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

2-Cyclopropyl-2-methylpropan-1-ol, with the chemical formula CHO, is a branched cycloalcohol notable for its unique structural features, including a cyclopropyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and interactions with biological systems.

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 114.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1555222-37-1 |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The hydroxyl group in the structure allows for hydrogen bonding with active sites on enzymes, potentially influencing their catalytic activity. Additionally, the cyclopropyl group may enhance binding affinity and specificity towards certain biological targets .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation.

- Neuroprotective Effects : Similar compounds have shown neuroprotective properties in models of oxidative stress and excitotoxicity. These findings raise the possibility that this compound could exhibit similar effects, warranting further exploration in neurodegenerative disease models .

- Pharmacological Potential : The structural characteristics of this compound suggest potential applications as a pharmaceutical intermediate or active ingredient, particularly in developing new therapeutic agents targeting central nervous system disorders .

Neuroprotective Properties

A study focusing on structurally related compounds demonstrated significant neuroprotective effects against glutamate-induced excitotoxicity in primary cortical cultures. This research suggests that compounds with similar structural motifs to this compound may also exhibit beneficial effects in neurodegenerative conditions .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Q & A

Basic: What are the recommended safety protocols for handling 2-cyclopropyl-2-methylpropan-1-ol in laboratory settings?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation to avoid inhalation of vapors .

- Emergency Measures: In case of skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, irrigate with water and consult an ophthalmologist .

- Storage: Store in a cool, ventilated area away from oxidizers. Use airtight containers to prevent moisture absorption or degradation .

Basic: How can researchers optimize the synthesis of this compound from precursor alcohols?

Methodological Answer:

- Reaction Design: Use acid-catalyzed cyclopropanation of 2-methylpropan-1-ol with cyclopropane derivatives. Monitor reaction progress via GC-MS to track intermediate formation .

- Purification: Employ fractional distillation under reduced pressure (e.g., 40–50°C at 15 mmHg) to isolate the product, followed by characterization via <sup>1</sup>H/<sup>13</sup>C NMR to confirm cyclopropyl integration .

Advanced: What mechanistic insights explain the steric hindrance effects in reactions involving this compound?

Methodological Answer:

- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze steric effects of the cyclopropyl and methyl groups on reaction pathways. Compare energy barriers for nucleophilic substitution vs. elimination .

- Experimental Validation: Use kinetic isotope effects (KIEs) or substituent variation studies to probe transition states in SN2 reactions .

Advanced: How should researchers address contradictions in reported physicochemical properties (e.g., boiling point, solubility)?

Methodological Answer:

- Data Reconciliation: Cross-reference peer-reviewed databases (e.g., NIST Chemistry WebBook) and replicate measurements using standardized methods (e.g., ASTM D86 for boiling point) .

- Environmental Controls: Document experimental conditions (humidity, pressure) that may affect solubility or stability. For example, hygroscopicity can alter solubility in polar solvents .

Basic: What analytical techniques are critical for characterizing this compound and its impurities?

Methodological Answer:

- Chromatography: Use HPLC with a C18 column and UV detection (λ = 210 nm) to separate and quantify impurities. Compare retention times against known standards .

- Spectroscopy: Assign <sup>13</sup>C NMR peaks to distinguish cyclopropyl carbons (δ ~8–12 ppm) and tertiary alcohol signals (δ ~70–75 ppm) .

Advanced: How can researchers evaluate the environmental impact of this compound in waste streams?

Methodological Answer:

- Biodegradation Studies: Conduct OECD 301F tests to assess aerobic biodegradability in aqueous systems. Monitor metabolite formation via LC-MS .

- Toxicity Screening: Use Daphnia magna acute toxicity assays (EC50) to evaluate ecotoxicity. Compare results with structurally similar alcohols (e.g., 2-methylpropan-1-ol) .

Basic: What strategies mitigate risks of aerosol formation during high-temperature reactions with this compound?

Methodological Answer:

- Engineering Controls: Use closed-system reactors with pressure relief valves and condensers to capture vapors. Avoid rapid heating to prevent aerosolization .

- Operational Protocols: Implement static discharge prevention (e.g., grounding equipment) when handling volatile mixtures .

Advanced: How can computational tools predict the pharmacological activity of this compound derivatives?

Methodological Answer:

- QSAR Modeling: Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate with in vitro receptor-binding assays .

- Docking Simulations: Use AutoDock Vina to screen derivatives against target proteins (e.g., cytochrome P450 enzymes) to predict metabolic pathways .

Advanced: What gaps exist in the literature regarding the stereochemical stability of this compound under acidic conditions?

Methodological Answer:

- Experimental Gap Analysis: Review peer-reviewed studies (e.g., via SciFinder) to identify unaddressed conditions (e.g., pH < 2). Conduct kinetic resolution experiments with chiral catalysts to assess racemization rates .

- Theoretical Proposals: Submit hypotheses to journals (e.g., J. Org. Chem.) for collaborative validation of cyclopropane ring stability in strong acids .

Basic: What are the best practices for long-term storage of this compound to prevent decomposition?

Methodological Answer:

- Stability Testing: Store samples under argon at –20°C and periodically analyze via FTIR for carbonyl formation (indicative of oxidation) .

- Container Selection: Use amber glass bottles with PTFE-lined caps to minimize light exposure and vapor loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.